N1-cycloheptyl-N2-(4-hydroxyphenyl)oxalamide
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Overview
Description
N1-cycloheptyl-N2-(4-hydroxyphenyl)oxalamide is an organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a cycloheptyl group attached to one nitrogen atom and a 4-hydroxyphenyl group attached to the other nitrogen atom of the oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cycloheptyl-N2-(4-hydroxyphenyl)oxalamide typically involves the reaction of cycloheptylamine with 4-hydroxyaniline in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:
- Dissolve cycloheptylamine and 4-hydroxyaniline in an appropriate solvent, such as dichloromethane.
- Add oxalyl chloride dropwise to the reaction mixture while maintaining the temperature below 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction by adding water and extract the product using an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-cycloheptyl-N2-(4-hydroxyphenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Cycloheptylamine and 4-hydroxyaniline derivatives.
Substitution: Ethers or esters of this compound.
Scientific Research Applications
N1-cycloheptyl-N2-(4-hydroxyphenyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-cycloheptyl-N2-(4-hydroxyphenyl)oxalamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The cycloheptyl group provides hydrophobic interactions, enhancing the binding affinity of the compound to its targets. The oxalamide moiety can participate in coordination with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N1,N2-bis(4-hydroxyphenyl)oxalamide
- N1-cycloheptyl-N2-(2-hydroxyphenyl)oxalamide
- N1-cycloheptyl-N2-(4-methoxyphenyl)oxalamide
Uniqueness
N1-cycloheptyl-N2-(4-hydroxyphenyl)oxalamide is unique due to the presence of both a cycloheptyl group and a 4-hydroxyphenyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-cycloheptyl-N'-(4-hydroxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-13-9-7-12(8-10-13)17-15(20)14(19)16-11-5-3-1-2-4-6-11/h7-11,18H,1-6H2,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBCILCDXHEILV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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